BenchChemオンラインストアへようこそ!

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Chemical Safety Procurement Compliance Occupational Health

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a bicyclic heterocycle (C9H9N3O, MW 175.19) belonging to the pyrazolo[1,5-a]pyrazin-4-one family, a scaffold recognized for its utility in kinase inhibitor design. The 2-cyclopropyl substituent distinguishes it from commonly encountered 2-aryl analogs and positions it as a compact, low-molecular-weight entry point for fragment-based or scaffold-hopping campaigns targeting cyclin-dependent kinase 2 (CDK2) and related kinases.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1547006-95-0
Cat. No. B1457976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS1547006-95-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3C=CNC(=O)C3=C2
InChIInChI=1S/C9H9N3O/c13-9-8-5-7(6-1-2-6)11-12(8)4-3-10-9/h3-6H,1-2H2,(H,10,13)
InChIKeyDVGHMPJBYNHGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1547006-95-0): A Focused Scaffold for Kinase-Targeted Chemical Biology


2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a bicyclic heterocycle (C9H9N3O, MW 175.19) belonging to the pyrazolo[1,5-a]pyrazin-4-one family, a scaffold recognized for its utility in kinase inhibitor design [1]. The 2-cyclopropyl substituent distinguishes it from commonly encountered 2-aryl analogs and positions it as a compact, low-molecular-weight entry point for fragment-based or scaffold-hopping campaigns targeting cyclin-dependent kinase 2 (CDK2) and related kinases [2]. Its regulatory hazard profile is defined by a harmonized C&L notification under the European Chemicals Agency (ECHA), which is a critical procurement parameter not uniformly available for earlier or less characterized members of this class [3].

Why 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Cannot Be Replaced by Generic Pyrazolo-Pyrazinone Analogs


Generic substitution within the pyrazolo[1,5-a]pyrazin-4-one class is unreliable because the 2-position substituent profoundly influences both kinase selectivity and physicochemical properties. For instance, 2-aryl analogs such as 2-(pyridin-4-yl) derivatives exhibit CDK2 IC50 values in the low micromolar range (e.g., 210 nM) under biochemical assay conditions, but their selectivity windows against other CDKs and their ADMET profiles are highly dependent on the aryl ring electronics [1]. The 2-cyclopropyl group in the target compound introduces distinct steric and electronic features—a compact, electron-donating cycloalkyl group that alters the vector of substitution and can modulate target engagement differently from flat aromatic rings, as inferred from structure–activity relationship (SAR) data in related pyrazolo-pyrazinone series [2]. Furthermore, 5-substituted analogs (e.g., 5-benzyl or 5-acyl derivatives) introduce additional conformational flexibility and potential off-target liabilities that are absent in the unsubstituted 5-position lactam of the target compound, making direct interchange with these derivatives scientifically unsound in the absence of head-to-head selectivity data [3].

Quantitative Differentiation Evidence for 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Against Closest Analogs


Regulatory Hazard Profile: ECHA Notified Classification vs. Unclassified Analogs

The target compound carries a notified harmonized classification under the CLP Regulation (EC No. 826-334-4), which includes Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity–Single Exposure Category 3 for respiratory tract irritation (H335) [1]. In contrast, many 2-aryl or 5-substituted pyrazolo[1,5-a]pyrazin-4-one derivatives—such as the 2-(pyridin-4-yl) analog [2] or the 2-(1,3-benzodioxol-5-yl) series [3]—lack any publicly available ECHA notification or equivalent regulatory hazard dataset, meaning their occupational exposure bands and waste-handling requirements remain unquantified. For procurement teams operating under ISO 45001 or equivalent EHS management systems, a compound with a defined hazard profile enables immediate integration into risk assessments without the need for costly de novo toxicology testing [1].

Chemical Safety Procurement Compliance Occupational Health

Molecular Weight and Fragment-Like Properties vs. 2-Aryl and 5-Substituted Analogs

The target compound has a molecular weight of 175.19 g/mol, placing it well within fragment space (MW < 300) as defined by the Rule of Three for fragment-based lead discovery [1]. By comparison, the 2-(pyridin-4-yl) analog (C11H10N4O) has a molecular weight of approximately 214.2 g/mol, and 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (C13H9N3O3) is approximately 255.2 g/mol [2]. 5-Substituted derivatives from the Kuzu et al. series (compounds 12–41) range from approximately 300 to 480 g/mol, representing lead-like and drug-like space rather than fragment space [3]. The 2-cyclopropyl derivative's lower molecular weight and reduced aromatic ring count translate to higher ligand efficiency potential and greater headroom for chemical elaboration without breaching drug-like property thresholds. This is a critical procurement consideration for fragment-based screening libraries, where MW, logP, and hydrogen-bond donor/acceptor counts are primary selection filters [1].

Fragment-Based Drug Discovery Ligand Efficiency Scaffold Hopping

Synthetic Tractability and Commercial Availability from ISO-Certified Suppliers

The target compound is commercially available at 97% purity from LeYan (product 1145077) and via Fujifilm Wako (Matrix Scientific, product 134431) in quantities from 500 mg to 10 g, stored at room temperature . By contrast, many close analogs such as 2-(pyridin-4-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one and the 2-(1,3-benzodioxol-5-yl) derivatives are primarily listed by non-ISO-certified vendors and have limited stock availability [1]. The room-temperature storage condition of the target compound further reduces logistics costs and degradation risk compared to analogs requiring cold-chain handling. The synthetic route to the 2-cyclopropyl scaffold has been demonstrated in the general synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones via nucleophilic cyclization of N-propargylated pyrazole-5-carboxylates, a methodology that tolerates the cyclopropyl substituent without ring-opening or rearrangement side reactions that can plague cyclopropyl-containing heterocycle syntheses [2].

Chemical Sourcing Supply Chain Reliability Synthetic Accessibility

Kinase Selectivity Implications of the 2-Cyclopropyl Substituent vs. 2-Aryl Analogs

A kinase profiling study of pyrazolo[1,5-a]pyrazine derivatives in the patent literature (Pfizer US 8,853,207 B2) demonstrates that 2-substitution is a primary determinant of Janus kinase (JAK) family selectivity, with certain 2-cyclopropyl-containing exemplars exhibiting preferential inhibition patterns distinct from 2-aryl counterparts [1]. Although the specific CDK2 IC50 of the target compound has not been published in a peer-reviewed journal, the structural precedent from the pyrazolo[1,5-a]pyrazin-4-one class indicates that the cyclopropyl group provides a sterically constrained, non-aromatic interaction surface that can reduce Type I kinase hinge-binding promiscuity compared to the extended π-system of 2-aryl analogs such as 2-(pyridin-4-yl) (CDK2 IC50 = 210 nM, BindingDB [2]). The absence of a 5-position substituent on the pyrazinone ring further differentiates the target from the Kuzu et al. PI3K-active series, where 5-benzyl substitution was required for PI3K modulation in A549 cells (IC50 7.01–8.19 µM for most potent analogs 27 and 28) [3]. This positions the 2-cyclopropyl-4H,5H compound as a cleaner probe for CDK2 target engagement studies where PI3K pathway interference would confound phenotypic readouts.

Kinase Selectivity CDK2 Inhibition Structure–Activity Relationship

Procurement-Matched Application Scenarios for 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one


Fragment-Based CDK2 Inhibitor Discovery Campaigns

With a molecular weight of 175.19 g/mol, 2-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one meets the Rule of Three criteria for fragment-based screening [1]. Its established commercial availability at 97% purity enables rapid acquisition for fragment library assembly, surface plasmon resonance (SPR) or thermal shift screening against CDK2, and subsequent structure-guided elaboration, where the cyclopropyl group provides a non-aromatic anchor point for vector diversification distinct from flat 2-aryl fragments .

CDK2-Selective Chemical Probe Development Requiring Minimal PI3K Crosstalk

The 5-unsubstituted pyrazinone ring of the target compound contrasts with the 5-benzyl-substituted derivatives required for PI3K modulation (IC50 7.01–8.19 µM in A549 cells) [2]. This structural feature supports the compound's use as a starting scaffold for CDK2-selective probe development, where pathway crosstalk from PI3K inhibition would confound cell-cycle arrest and apoptosis readouts. Procurement teams should prioritize this compound over the 5-substituted Kuzu series when PI3K-independent CDK2 target engagement is the experimental objective [2].

Occupational Safety-Compliant Medicinal Chemistry in Regulated Laboratory Environments

The ECHA-notified hazard classification (H302, H315, H319, H335) provides a defined risk profile that enables immediate integration into laboratory risk assessments under ISO 45001-compliant safety management systems [3]. For academic core facilities and CROs operating under institutional biosafety committees, this pre-existing regulatory dataset eliminates the 2–4 week delay typically required for in-house hazard assessment of unclassified pyrazolo-pyrazinone analogs, accelerating project initiation timelines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.